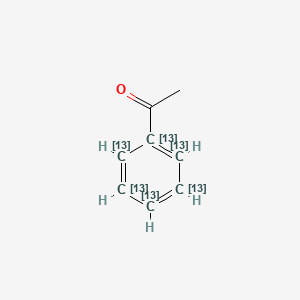
Acetophenone-(ring-13C6)
Descripción general
Descripción
Acetophenone-(ring-13C6) is a stable isotope with 99 atom % 13C and 99% (CP). It is also known as 1-(phenyl-13C6)-ethanone . The linear formula of Acetophenone-(ring-13C6) is 13C6H5COCH3 .
Synthesis Analysis
Acetophenone is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone, one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .Molecular Structure Analysis
The molecular weight of Acetophenone-(ring-13C6) is 126.10 . The linear formula of Acetophenone-(ring-13C6) is 13C6H5COCH3 .Chemical Reactions Analysis
Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . Furthermore, acetophenone is the main constituent of many natural compounds .Physical And Chemical Properties Analysis
The boiling point of Acetophenone-(ring-13C6) is 202 °C (lit.) and the melting point is 19-20 °C (lit.). The density is 1.081 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Acetophenone serves as a critical synthon in the synthesis of diverse heterocyclic compounds, which are fundamental structures in many pharmaceuticals and agrochemicals. It is used in multicomponent reactions to create fused and various membered rings, showcasing its versatility in organic synthesis (Ziarani, Kheilkordi, & Mohajer, 2019).
Material Science and Catalysis
In material science, acetophenone derivatives have been explored for their catalytic properties. For instance, ortho-manganated acetophenones have been synthesized and characterized, revealing their potential in creating complex organometallic compounds with applications in catalysis and materials chemistry (Cooney, Gommans, Main, & Nicholson, 1988).
NMR Spectroscopy and Structural Analysis
Acetophenone and its isotopically labeled variants are extensively used in NMR spectroscopy to study chemical shielding tensors, offering insights into molecular structures and dynamics. Such studies are crucial for understanding the electronic environment of molecules and their reactive properties (Torman, Veeman, & Boer, 1978).
Environmental and Biological Applications
Research has also been conducted on the environmental and biological interactions of acetophenone derivatives. For example, haloacetophenones have been identified as potent nematicides against certain nematode species, highlighting their potential as bioactive compounds in agriculture (Tocco, Eloh, Onnis, Sasanelli, & Caboni, 2017).
Advanced Environmental Remediation Techniques
Stable isotope probing has been utilized to assess the degradation pathways of emerging contaminants by fungi, with acetophenone derivatives serving as tracer compounds. This research is pivotal for understanding the biodegradation mechanisms of pollutants and developing effective bioremediation strategies (Badia-Fabregat et al., 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Acetophenone-(ring-13C6) is known to interact with the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol in these bacteria.
Mode of Action
It is known that it can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death .
Biochemical Pathways
Acetophenone-(ring-13C6) is involved in the synthesis of Ibuprofen . It serves as an intermediate in this process, indicating its role in the biochemical pathway leading to the production of this widely used non-steroidal anti-inflammatory drug (NSAID).
Result of Action
The result of Acetophenone-(ring-13C6)'s action can be observed in its antifungal effects . It exhibits inhibitory effects against several fungi, indicating its potential use in the development of new antifungal agents.
Action Environment
The action of Acetophenone-(ring-13C6) can be influenced by various environmental factors. For instance, its physical properties such as boiling point (202 °C) and melting point (19-20 °C) suggest that it is stable under normal environmental conditions . .
Propiedades
IUPAC Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,8+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-OLGKHRKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480010 | |
| Record name | Acetophenone-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125770-94-7 | |
| Record name | Acetophenone-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125770-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



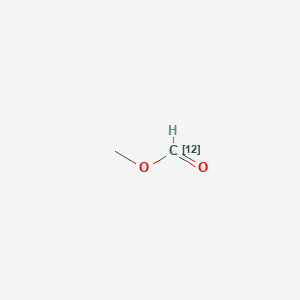

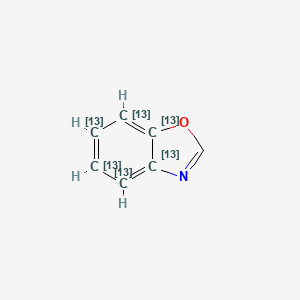
![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)
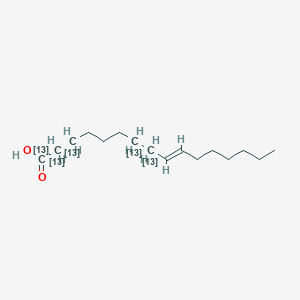
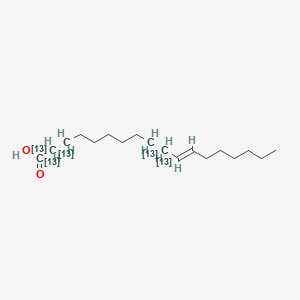

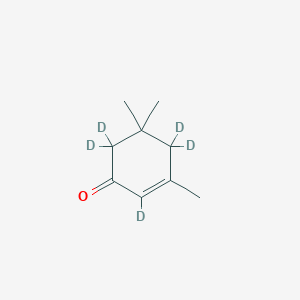
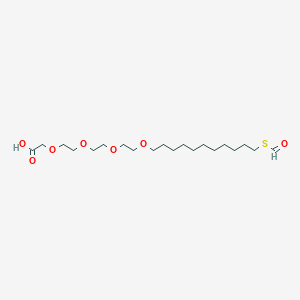
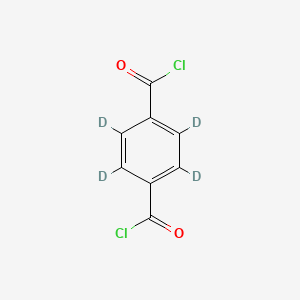
![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)
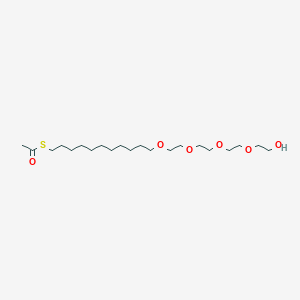
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)